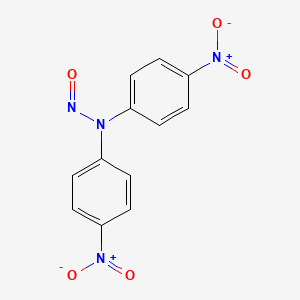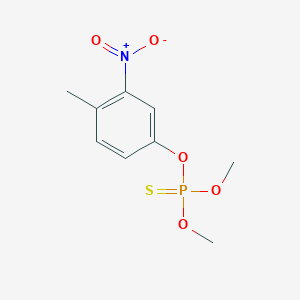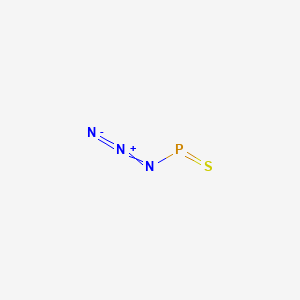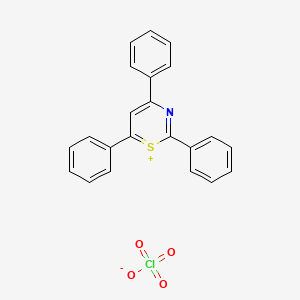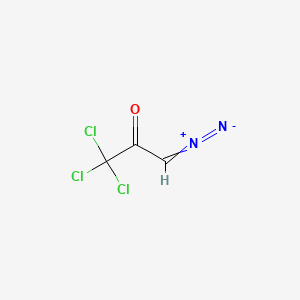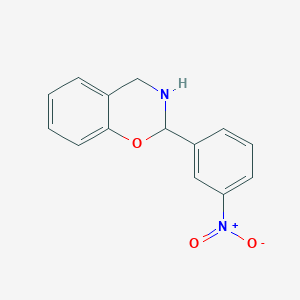
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of the nitrophenyl group at the 3-position of the benzoxazine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine typically involves the condensation of 3-nitroaniline with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the benzoxazine ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazine compound.
Reduction: Amino derivatives of the benzoxazine compound.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
科学的研究の応用
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, influencing the compound’s activity. The benzoxazine ring can interact with enzymes and receptors, modulating their function and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine
- 2-(2-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine
- 2-Phenyl-3,4-dihydro-2h-1,3-benzoxazine
Uniqueness
2-(3-Nitrophenyl)-3,4-dihydro-2h-1,3-benzoxazine is unique due to the position of the nitrophenyl group, which influences its reactivity and interaction with other molecules
特性
CAS番号 |
14680-10-5 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
2-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)12-6-3-5-10(8-12)14-15-9-11-4-1-2-7-13(11)19-14/h1-8,14-15H,9H2 |
InChIキー |
VQUHZNMTQIYVKF-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2OC(N1)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
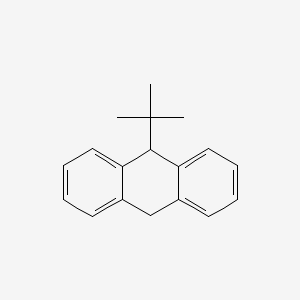
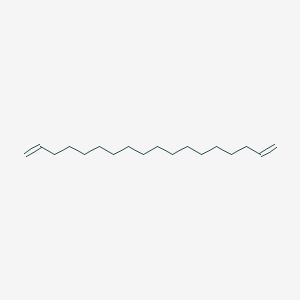

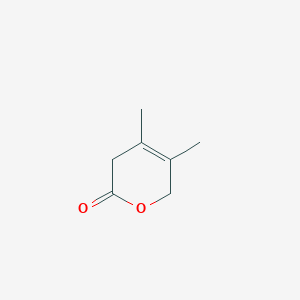
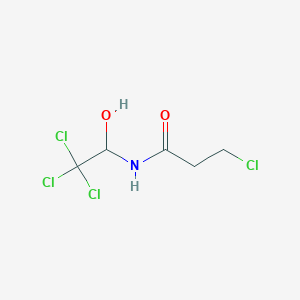
![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
